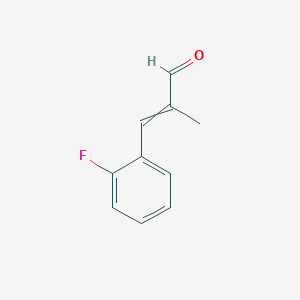

2-Methyl-3-(2-fluorophenyl) acrolein

Description

2-Methyl-3-(2-fluorophenyl) acrolein is an α,β-unsaturated aldehyde characterized by a fluorinated aromatic ring and a methyl substituent on the α-carbon of the acrolein backbone. Its structure combines the electrophilic reactivity of the α,β-unsaturated carbonyl system with the electron-withdrawing effects of the 2-fluorophenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYJLWPCKXPANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-fluorobenzaldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.

Industrial Production Methods

Industrial production of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(2-Fluorophenyl)-2-methylacrylic acid.

Reduction: 3-(2-Fluorophenyl)-2-methylacryl alcohol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Acrolein Derivatives

Key Observations:

Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound offers stronger electron-withdrawing effects than chlorine, enhancing electrophilicity at the α,β-unsaturated carbonyl. However, chlorine’s larger size may improve membrane permeability in bioactive analogs .

Methoxy vs. Fluorine : Methoxy-substituted analogs exhibit reduced reactivity in Michael addition reactions due to electron donation, whereas fluorine maintains electrophilicity while improving metabolic stability .

Key Insights:

- Bioactivity : Fluorinated aromatic compounds often exhibit enhanced bioavailability and target selectivity. For example, (2-fluorophenyl)methylamine derivatives show improved receptor binding compared to chloro or bromo analogs . This suggests that this compound could serve as a precursor for fluorinated bioactive molecules.

- Synthetic Utility : The α-methyl group may stabilize reactive intermediates in cycloaddition reactions, a feature observed in methyl-substituted oxirane analogs .

Biological Activity

2-Methyl-3-(2-fluorophenyl) acrolein is an organic compound classified as an acrolein derivative, characterized by its conjugated double bond and aldehyde functional group. The presence of a fluorinated phenyl ring enhances its electrophilic nature, making it a subject of interest in various biological studies. This article reviews the compound's biological activity, focusing on its interactions with macromolecules, potential applications, and structure-activity relationships (SAR).

- Chemical Formula : C10H9O

- Molecular Weight : 159.18 g/mol

- Structure : The compound features a methyl group, a fluorinated phenyl ring, and an acrolein backbone, contributing to its unique reactivity.

Interaction with Biological Macromolecules

Research indicates that this compound exhibits significant reactivity with proteins and nucleic acids. This interaction is primarily due to the electrophilic carbonyl group that can form adducts with nucleophilic sites in these macromolecules. Such interactions are crucial for understanding the compound's potential therapeutic applications and toxicity profiles.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound possesses moderate cytotoxic effects, which appear to be concentration-dependent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse interactions with biological targets. SAR studies reveal that modifications to the fluorinated phenyl group can significantly impact biological activity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and electrophilicity, improving binding affinity to target proteins.

- Methyl Group Positioning : Variations in the methyl group's position can alter steric hindrance and electronic properties, affecting reactivity and selectivity.

Antimicrobial Activity

In antimicrobial studies, this compound demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate potential applications in developing antimicrobial agents.

Toxicological Studies

Toxicological assessments have shown that high concentrations of this compound can lead to genotoxic effects in vitro. Studies involving mammalian cell lines indicated increased rates of chromosomal aberrations at elevated doses, suggesting a need for further investigation into its safety profile before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.